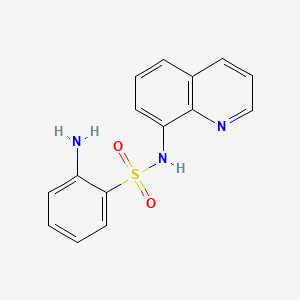

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Descripción general

Descripción

Métodos De Preparación

La preparación de CU-242 implica la disolución de 2 miligramos del compuesto en 50 microlitros de dimetilsulfóxido, lo que da como resultado una concentración de licor madre de 40 miligramos por mililitro . Este método garantiza que el compuesto esté adecuadamente disuelto para aplicaciones posteriores. Los métodos de producción industrial para CU-242 no están ampliamente documentados, pero la preparación normalmente implica técnicas de laboratorio estándar para el manejo y la disolución de compuestos químicos.

Análisis De Reacciones Químicas

CU-242 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: CU-242 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que da como resultado la formación de especies reducidas.

Sustitución: CU-242 puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound features a unique sulfonamide group attached to a quinoline structure, which enhances its solubility and reactivity. Its molecular formula is , and it is known to interact with the Nuclear Factor Kappa B (NF-κB) pathway. This interaction is crucial as NF-κB is involved in regulating immune response, inflammation, and cell proliferation.

Scientific Research Applications

The applications of 2-Amino-N-quinolin-8-yl-benzenesulfonamide span several scientific domains:

Medicinal Chemistry

- Anticancer Activity : The compound has been identified as a potent inhibitor of NF-κB, which is linked to cancer progression. High-throughput screening revealed its effectiveness at concentrations as low as 0.6 µM in cell-based assays .

- Antimicrobial Properties : Derivatives of this compound have shown promising antibacterial and antifungal activities. For instance, hybrid complexes derived from this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Biological Probes

- Fluorescent Probes : The compound has potential use as a fluorescent probe for detecting metal ions in biological systems, enhancing the capacity for biological imaging.

Material Science

- Dye and Pigment Development : The compound is utilized in creating dyes and pigments, leveraging its chemical structure for industrial applications.

High-throughput Screening

Two high-throughput screening studies conducted by the NIH identified this compound as a significant inhibitor of NF-κB activation. These studies confirmed its ability to stabilize IκBα, preventing NF-κB translocation to the nucleus, which is critical in cancer treatment strategies .

Antitrypanosomal Activity

Research focused on synthesizing new derivatives with quinoline moieties reported promising in vitro antitrypanosomal activities against Trypanosoma brucei. This indicates potential applications beyond traditional cancer therapies.

Mecanismo De Acción

El mecanismo de acción de CU-242 implica su capacidad para inhibir el ciclo celular en la fase G2 e inducir la apoptosis. Esto se logra mediante la generación de especies reactivas de oxígeno, que causan daño oxidativo a los componentes celulares, lo que lleva a la muerte celular . El compuesto se dirige a varias vías moleculares involucradas en la regulación del ciclo celular y la apoptosis, lo que lo convierte en un agente potente para inducir la muerte celular en las células cancerosas.

Comparación Con Compuestos Similares

CU-242 se puede comparar con otros compuestos de coordinación que contienen cobre, como el sulfato de cobre(II) y el cianuro de cobre(I). Si bien estos compuestos también exhiben actividad biológica, CU-242 es único en su capacidad específica para inhibir el ciclo celular en la fase G2 e inducir la apoptosis. Otros compuestos similares incluyen:

Sulfato de cobre(II): Utilizado en diversas aplicaciones industriales y agrícolas.

Cianuro de cobre(I): Utilizado como catalizador y en procesos de electrodeposición.

Actividad Biológica

2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known as N-(quinolin-8-yl)benzenesulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Target Pathways

The primary mechanism of action for this compound involves the suppression of the Nuclear Factor Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immunity, and cell proliferation. By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory cytokines and other genes associated with cancer progression .

Cell Cycle Interference

Additionally, this compound has been identified as an inhibitor of the cell cycle at the G2 phase. This interruption can lead to cytotoxic effects on rapidly dividing cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), lung cancer (A549), and glioblastoma multiforme (U87-MG). In these studies, concentrations as low as 0.6 µM were effective in reducing cell viability .

- Mechanisms of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. For instance, it has been shown to activate caspase pathways leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Antibacterial Efficacy : In studies assessing its antibacterial activity, this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potency against these pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effect Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.6 µM | NF-κB pathway inhibition |

| A549 | Varies | Apoptosis induction | |

| Antimicrobial | Staphylococcus aureus | 19.04 × 10^-5 mg/mL | Disruption of bacterial cell function |

| Escherichia coli | 609 × 10^-5 mg/mL | Inhibition of growth |

Case Study: Cancer Cell Line Research

In a study conducted by Ning et al., the effects of various quinoline derivatives, including this compound, were evaluated on multiple cancer cell lines. The results indicated a significant reduction in cell proliferation rates and increased apoptosis markers in treated cells compared to controls. This reinforces the potential for developing this compound as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

2-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOKXAMJQVDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360049 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-64-7 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.